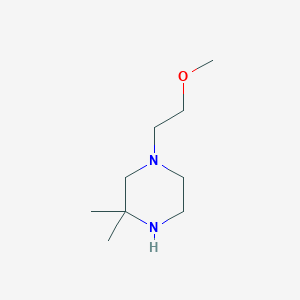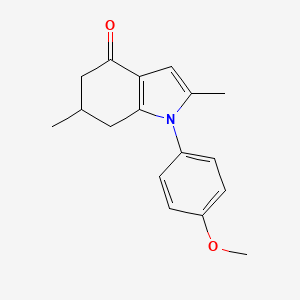
1-(2-Methoxyethyl)-3,3-dimethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-Methoxyethyl)piperazine” is a compound used in the preparation of biologically and pharmacologically active molecules . It’s also used in the synthesis of other compounds .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, poly(2-methoxyethyl acrylate)-based polyurethane was synthesized by reversible addition–fragmentation chain transfer (RAFT) and poly-addition .Molecular Structure Analysis
The molecular structure of related compounds can be analyzed using techniques like small-angle and wide-angle X-ray scattering (SAXS, WAXS) .Chemical Reactions Analysis
Chemical reactions involving related compounds can be complex. For example, the reaction of N,N-dialkylaminotrimethylsilanes with SF4 has been used as the main method for the syntheses of this group of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds can be analyzed using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .Scientific Research Applications
Biomedical Coating
PMEA is frequently used in biomedical coating due to its liquid-like properties . It possesses excellent properties for medical applications, such as cell enrichment , low protein absorption , and antithrombogenicity . These properties make PMEA particularly important for devices that are in direct contact with blood .
Attachment and Growth of Fibroblast Cells
PMEA has been used to investigate the regulation of fibroblast cell behavior including adhesion, proliferation, migration, differentiation, and collagen production . It has been found that fibroblast activities attached to the PMEA substrates can be modified by changing the number of methylene carbons in the side chains of the polymers .
Skin Regeneration and Wound Dressing
PMEA could be useful coating materials for use in skin regeneration and wound dressing applications . The regulation of adhesion and the subsequent behavior of fibroblast cells on the surface of biomaterials is important for successful tissue regeneration and wound healing by implanted biomaterials .
Thermoplastic Polyurethane
PMEA-based polyurethane (PU) has been synthesized by reversible addition–fragmentation chain transfer (RAFT) and polyaddition . The mechanical and thermal properties of the newly synthesized solid PMEA-based PU were studied .
Mechanism of Action
Target of Action
This compound belongs to a class of molecules known as antisense oligonucleotides, which are designed to bind to specific RNA sequences . The binding of these molecules to their target RNA can influence gene expression and protein production .
Mode of Action
Antisense oligonucleotides like 1-(2-Methoxyethyl)-3,3-dimethylpiperazine work by binding to their target RNA through complementary base pairing . This binding can block the RNA’s function, preventing it from being translated into a protein. Alternatively, the binding can alter the RNA’s splicing, leading to the production of a different protein variant .
Biochemical Pathways
Antisense oligonucleotides in general can influence a wide range of biochemical pathways depending on their specific rna targets . By altering gene expression or protein production, these molecules can have downstream effects on cellular functions and processes.
Pharmacokinetics
Similar antisense oligonucleotides with 2’-methoxyethyl (moe) modifications have been shown to improve pharmacokinetic properties . These modifications can increase the stability of the molecules, enhance their uptake into cells, and improve their distribution within the body .
Result of Action
The molecular and cellular effects of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine depend on its specific RNA targets. By binding to these targets, the molecule can influence gene expression and protein production, leading to changes in cellular functions and processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-methoxyethyl)-3,3-dimethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(2)8-11(5-4-10-9)6-7-12-3/h10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABUYNGRIUGNEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)CCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Propan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B3003513.png)

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B3003518.png)

![1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B3003521.png)
![(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride](/img/structure/B3003522.png)
![2-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B3003524.png)



![2-methoxy-N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B3003530.png)